An In-depth Technical Guide to the Binding Affinity and Kinetics of Pyridopyrimidine-Based KRAS Inhibitors
An In-depth Technical Guide to the Binding Affinity and Kinetics of Pyridopyrimidine-Based KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of pyridopyrimidine-based KRAS inhibitors. While specific quantitative binding and kinetic data for "KRAS inhibitor-24" (also known as compound 115c) are not publicly available beyond an IC50 of < 100 nM for KRas G12V, KRas WT, and KRas G12R, this guide will utilize data from well-characterized public domain pyridopyrimidine and similar KRAS inhibitors as representative examples to illustrate the principles of their interaction with KRAS. The methodologies and signaling pathways described are broadly applicable to the study of this class of inhibitors.
Introduction to KRAS and Pyridopyrimidine Inhibitors
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating critical cellular processes such as proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a prime target for therapeutic intervention. The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations often lock KRAS in the active state, leading to constitutive downstream signaling and uncontrolled cell growth.
Pyridopyrimidine-based compounds have emerged as a promising class of KRAS inhibitors. These molecules are designed to target specific pockets on the KRAS protein, often allosterically, to modulate its activity. "KRAS inhibitor-24" (compound 115c) is one such example, identified as a pyridopyrimidine derivative. Due to the limited public data on this specific compound, this guide will refer to data from other well-studied KRAS inhibitors to provide a detailed understanding of the binding characteristics of this inhibitor class.
KRAS Signaling Pathway
KRAS is a central node in multiple signaling cascades. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS-GTP binds to and activates several downstream effector proteins. The two most well-characterized pathways are:
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RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation.
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PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.
The diagram below illustrates the central role of KRAS in these signaling networks.
Quantitative Data Presentation
Due to the absence of publicly available, detailed binding affinity and kinetic data for KRAS inhibitor-24, the following tables present representative data for other well-characterized KRAS inhibitors to exemplify the typical parameters measured.
Table 1: Binding Affinity of Representative KRAS Inhibitors
| Inhibitor Class | Compound Example | Target KRAS Mutant | Binding Affinity (Kd) | Method |
| Pyridopyrimidine | MRTX1133 (non-covalent) | G12D | ~1 nM | SPR |
| Acrylamide | Adagrasib (MRTX849) | G12C | ~0.8 µM (non-covalent) | SPR |
| Acrylamide | Sotorasib (AMG510) | G12C | ~10 µM (non-covalent) | SPR |
Table 2: Binding Kinetics of Representative KRAS Inhibitors
| Inhibitor Class | Compound Example | Target KRAS Mutant | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Method |
| Pyridopyrimidine | MRTX1133 (non-covalent) | G12D | 1.2 x 106 | 1.1 x 10-3 | SPR |
| Acrylamide | Adagrasib (MRTX849) | G12C | 2.5 x 103 | 2.0 x 10-3 | SPR |
| Acrylamide | Sotorasib (AMG510) | G12C | 1.1 x 103 | 1.1 x 10-2 | SPR |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding affinity and kinetics of KRAS inhibitors. These protocols are generalized and would require optimization for a specific inhibitor like KRAS inhibitor-24.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on association and dissociation rates, and equilibrium binding constants.
Methodology:
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Protein Immobilization: Recombinant human KRAS protein (wild-type or mutant) is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
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Analyte Preparation: A series of concentrations of the KRAS inhibitor are prepared in a suitable running buffer (e.g., HBS-EP+).
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Binding Measurement:
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Association: The inhibitor solutions are injected over the sensor surface at a constant flow rate, and the change in response units (RU) is monitored over time as the inhibitor binds to the immobilized KRAS.
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Dissociation: Running buffer is then flowed over the chip, and the decrease in RU is monitored as the inhibitor dissociates from KRAS.
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Regeneration: The sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove any remaining bound inhibitor.
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Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
